molecular formula C23H21FN2O5 B1676266 MCHr1 拮抗剂 2 CAS No. 863115-70-2

MCHr1 拮抗剂 2

货号 B1676266
CAS 编号: 863115-70-2
分子量: 424.4 g/mol
InChI 键: HHCYCBKPWYJVEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MCHr1 antagonist 2 is an antagonist of melanin-concentrating hormone receptor 1 (MCH1-R), with an IC50 of 65 nM . It also inhibits hERG .


Synthesis Analysis

The synthesis of MCHr1 antagonists has been discussed in several studies . For instance, a study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity through virtual screening using two MCHR1 binding affinity prediction models and an hERG-induced cardiotoxicity prediction model .


Molecular Structure Analysis

The molecular formula of MCHr1 antagonist 2 is C23H21FN2O5 . It has a molecular weight of 424.4 g/mol . The IUPAC name is N - [1- (1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide .


Physical And Chemical Properties Analysis

MCHr1 antagonist 2 has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 77.1 Ų and a complexity of 723 . The compound is solid and soluble in DMSO .

科学研究应用

  • Energy Homeostasis and Sleep Regulation

    • Field : Neurophysiology
    • Application Summary : Melanin-concentrating hormone (MCH) plays crucial roles in energy homeostasis, sleep, and various physiological processes. It acts through two G protein-coupled receptors, MCHR1 and MCHR2, with MCHR1 being universally present in mammals and a potential target for treating metabolic and mental health conditions . The MCH-MCHR1 system has been implicated in a wide variety of other physiological functions and behaviors, including feeding/metabolism, reward, anxiety, depression, and learning .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on energy homeostasis and sleep regulation .
    • Results : MCH expression is upregulated in fasting conditions, and administration of MCH stimulates food intake and promotes body weight gain . MCH significantly influences sleep by facilitating the occurrence of slow wave sleep (SWS) and rapid eye movement sleep (REMS) through inhibiting the wakefulness-inducing neurotransmitter system .
  • Anti-Obesity Therapeutic Utility

    • Field : Pharmacology
    • Application Summary : MCHR1 antagonists have been explored for their anti-obesity therapeutic utility .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on obesity .
    • Results : The results of these studies are not explicitly mentioned in the available resources .
  • Antianxiety and Antidepressant Effects

    • Field : Psychiatry
    • Application Summary : MCHR1 antagonists have been shown to induce antianxiety and antidepressant effects in rodents .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on anxiety and depression .
    • Results : MCHR1 knockout mice display an antianxiety phenotype .
  • Drug Repositioning

    • Field : Pharmacology
    • Application Summary : MCHR1 antagonists have been used in drug repositioning approaches. Machine learning and transcriptome-based drug repositioning approaches have been used to identify new indications for MCHR1 antagonists .
    • Methods of Application : The methods of application involve the use of machine learning and transcriptome-based drug repositioning approaches to identify new indications for MCHR1 antagonists .
    • Results : A study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity. KRX-104130 increased the expression of low-density lipoprotein receptor (LDLR), which induced cholesterol reduction .
  • Treatment of Nonalcoholic Steatohepatitis (NASH)

    • Field : Hepatology
    • Application Summary : MCHR1 antagonists have been explored for their potential therapeutic effect on NASH .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on NASH .
    • Results : In a NASH mouse model, the administration of KRX-104130 showed a protective effect by reducing hepatic lipid accumulation, liver injury, and histopathological changes .
  • Treatment of Sleep Disorders

    • Field : Neurology
    • Application Summary : The MCH system has attracted commercial and scientific interest as a potential target of pharmacotherapy for sleep disorders .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on sleep disorders .
    • Results : The basic research literature on sleep and the MCH system provides cause for both skepticism and cautious optimism about the prospects of MCH-targeting drugs in sleep disorders .
  • Treatment of Cardiovascular Problems

    • Field : Cardiology
    • Application Summary : Insufficient or disordered sleep is extremely common and consequential to those affected, and to society at-large. Lack of sleep can impact other aspects of health, worsening existing conditions and predisposing individuals to a variety of physiological or neurological issues (e.g., cardiovascular problems, depression and anxiety) .
    • Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on cardiovascular problems .
    • Results : The results of these studies are not explicitly mentioned in the available resources .

安全和危害

MCHr1 antagonist 2 is considered toxic and is a moderate to severe irritant to the skin and eyes . It’s also known that MCHR1 antagonists are likely to exhibit hERG-induced cardiotoxicity because MCHR1 antagonists are structurally similar to hERG ligands .

属性

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYCBKPWYJVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCHr1 antagonist 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCHr1 antagonist 2
Reactant of Route 2
Reactant of Route 2
MCHr1 antagonist 2
Reactant of Route 3
Reactant of Route 3
MCHr1 antagonist 2
Reactant of Route 4
MCHr1 antagonist 2
Reactant of Route 5
Reactant of Route 5
MCHr1 antagonist 2
Reactant of Route 6
Reactant of Route 6
MCHr1 antagonist 2

Citations

For This Compound
2
Citations
JT Mihalic, P Fan, X Chen, X Chen, Y Fu… - Bioorganic & medicinal …, 2012 - Elsevier
… An initial SAR study resulted in the identification of the novel, potent MCHR1 antagonist 2. After further profiling, compound 2 was discovered to be a potent inhibitor of the hERG …
Number of citations: 19 www.sciencedirect.com
SC Khojasteh, IMCM Rietjens, D Dalvie… - Drug Metabolism …, 2017 - Taylor & Francis
We are pleased to present a second annual issue highlighting a previous year’s literature on biotransformation and bioactivation. Each contributor to this issue worked independently to …
Number of citations: 8 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。